2-Thioxo-1,2-dihydropyrimidine-4-carboxamide
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Overview
Description
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring structure. It is known for its sulfur-containing mercapto group and carboxamide functionality, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide typically involves the reaction of thiourea with ethyl alcohol and hydrochloric acid, followed by the addition of 1,1,3,3-tetraethyoxypropane. The reaction mixture is boiled, and the product is precipitated by cooling . Another method involves the reaction of 2-mercapto-4-amino-5-carbethoxypyrimidine with p-acetamidophenylsulphonylchloride in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted pyrimidine derivatives .
Scientific Research Applications
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide involves its interaction with molecular targets through its mercapto and carboxamide groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-6-phenyl-N-(3-(trifluoromethyl)phenyl)-4-pyrimidinecarboxamide: Similar structure with additional phenyl and trifluoromethyl groups.
2-Mercapto-4,6-dimethylpyrimidine: Contains additional methyl groups.
Uniqueness
2-Thioxo-1,2-dihydropyrimidine-4-carboxamide is unique due to its specific combination of mercapto and carboxamide functionalities, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
155957-51-0 |
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Molecular Formula |
C5H5N3OS |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
2-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10) |
InChI Key |
LXGZTXLOXLPVMQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(=O)N |
Synonyms |
4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI) |
Origin of Product |
United States |
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